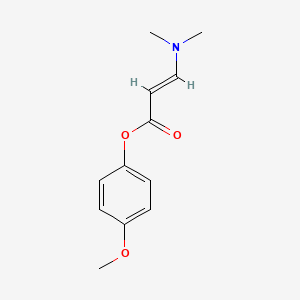
4-Methoxyphenyl 3-(dimethylamino)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl 3-(dimethylamino)acrylate is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 . It is also known by other names such as 4-methoxyphenyl (2E)-3-(dimethylamino)prop-2-enoate and 2-Propenoic acid, 3-(dimethylamino)-, 4-methoxyphenyl ester .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves reactions with various chemicals. For instance, the synthesis of a related compound, (meth)acrylates, involves reactions with thionyl chloride or 1,1’-carbonyldiimidazole (CDI) as a coupling agent . Another method involves the use of 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as catalysts .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as FTIR, NMR, and UV . These techniques can provide detailed information about the compound’s structure, including the positions and types of bonds present.Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
A novel method for preparing hydrophilic-hydrophobic functional thermo-pH responsive terpolymers utilizes a compound structurally related to 4-Methoxyphenyl 3-(dimethylamino)acrylate, highlighting its role in producing dual-responsive polymers for potential applications in bio-separation and biotechnology. This innovative approach involves post-polymerization modifications to introduce specific functional groups, enhancing the polymers' utility in various scientific and technological fields (Abdelaty, 2021).
Enzyme Inhibition and Molecular Docking
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate, a compound similar in structure to this compound, has been synthesized and shown to exhibit significant α-glucosidase inhibition activity, surpassing standard drugs in efficacy. Molecular docking studies suggest a strong affinity for the α-glucosidase enzyme, indicating potential therapeutic applications in treating diseases like diabetes (Santoso et al., 2022).
Hydrolysis and Charge-Shifting Applications
Research on polymers based on 2-(dimethylamino)ethyl acrylate, closely related to this compound, explores their hydrolytic stability and the impact on polymer charge. This study introduces new monomers to tune copolymer hydrolysis rates, offering insights into designing advanced materials for biomaterials and wastewater treatment applications (Ros et al., 2018).
Antioxidant Activity and Chemical Synthesis
Synthesis of novel compounds from derivatives of this compound has led to the discovery of materials with significant antioxidant properties. These findings are crucial for developing new therapeutic agents aimed at mitigating oxidative stress-related damage in biological systems (Kushnir et al., 2015).
Mesomorphic and Liquid Crystal Research
A study on chalconyl-ester-based compounds reveals their potential in forming nematic and smectic liquid crystal phases, demonstrating the versatility of this compound derivatives in materials science. This research opens avenues for novel display technologies and optical devices (Sharma & Patel, 2017).
Optoelectronic Device Applications
The development of triphenylamine-based derivatives incorporating dimethylamino substituents highlights the role of this compound derivatives in fabricating electrochromic devices. These materials exhibit high coloration efficiency and stability, marking significant advancements in optoelectronic applications (Wu et al., 2019).
Photopolymerization and LED Technologies
The compound 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine showcases the utility of this compound derivatives in photopolymerization processes under LED irradiation. This research underscores the potential for creating efficient photoinitiators for industrial applications, including printing and coatings (Zhang et al., 2014).
Safety and Hazards
The safety data sheet for a related compound, 2-(Dimethylamino)ethyl acrylate, indicates that it is flammable and harmful if swallowed. It is also toxic in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is fatal if inhaled and suspected of damaging fertility or the unborn child .
Direcciones Futuras
The future directions for the research and application of 4-Methoxyphenyl 3-(dimethylamino)acrylate could involve the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH . This could open up new possibilities in the fields of bio-separation and biotechnology.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 4-Methoxyphenyl 3-(dimethylamino)acrylate .
Mode of Action
It is synthesized based on vanillin and has a tertiary amine group, which makes it a ph-responsive monomer . This suggests that it may interact with its targets in a pH-dependent manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
It is known that similar compounds have diverse biological activities , suggesting that This compound may have a broad range of effects at the molecular and cellular level.
Action Environment
The action of This compound can be influenced by environmental factors . It is a thermo-pH responsive compound , meaning its action, efficacy, and stability can be affected by changes in temperature and pH.
Propiedades
IUPAC Name |
(4-methoxyphenyl) (E)-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)9-8-12(14)16-11-6-4-10(15-3)5-7-11/h4-9H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGOYKANORUHSC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)OC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)OC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol](/img/structure/B2610224.png)
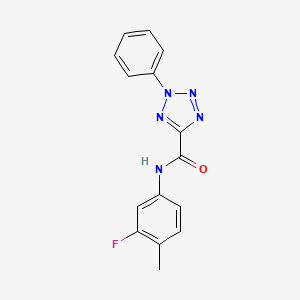
![6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2610226.png)
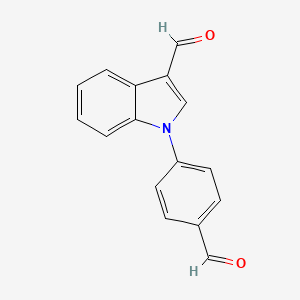
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2610230.png)
![4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610232.png)
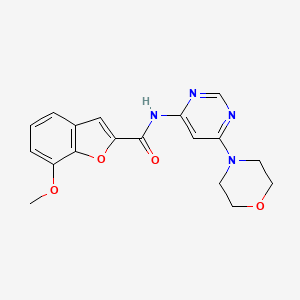
![2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2610236.png)
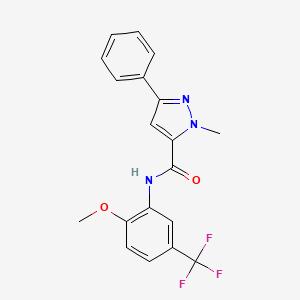


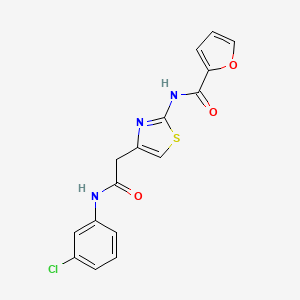
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2610246.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2610247.png)